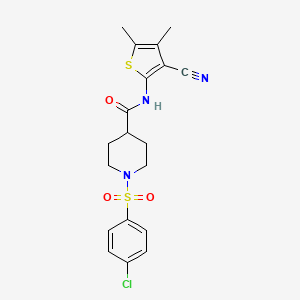
1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C16H17ClN2O3S. It features a piperidine ring substituted with a sulfonyl group and a cyano-thiophene moiety, which are believed to contribute to its biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of compounds similar to This compound exhibit significant antibacterial properties. For instance, studies indicated moderate to strong activity against various strains of bacteria including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound may be effective in treating infections caused by these pathogens. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antibacterial efficacy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Several synthesized derivatives showed strong inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases.
- Urease : All tested compounds displayed strong inhibitory effects against urease, suggesting potential applications in treating urease-related conditions such as urinary tract infections .
Case Studies and Research Findings
A significant study synthesized various derivatives based on the piperidine framework and assessed their biological activities. The results indicated that:
- Compounds with specific substitutions exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE.
- The binding affinity to bovine serum albumin (BSA) was also evaluated, which is essential for understanding the pharmacokinetics of these compounds .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Activity Level | IC50 Values (µM) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong | N/A |
| Antibacterial | Bacillus subtilis | Moderate to Strong | N/A |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong | 0.63 - 2.14 |
| Enzyme Inhibition | Urease | Strong | N/A |
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-12-13(2)27-19(17(12)11-21)22-18(24)14-7-9-23(10-8-14)28(25,26)16-5-3-15(20)4-6-16/h3-6,14H,7-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVGDCHIMHOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














